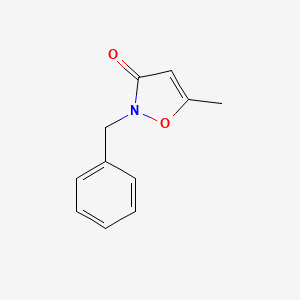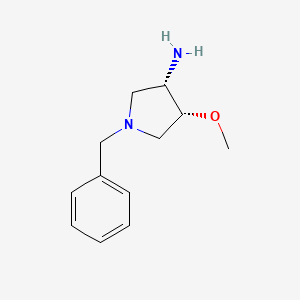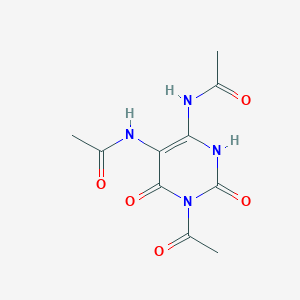![molecular formula C11H10N2O3 B12923777 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-20-9](/img/structure/B12923777.png)
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . The reaction is typically carried out at 80°C in the presence of palladium acetate (Pd(OAc)2) and pivalic acid (PivOH) in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions yield alkenylated derivatives, while substitution reactions produce substituted pyrido[1,2-a]pyrimidine compounds .
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Another derivative with a similar core but different substituents.
Uniqueness
What sets 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate apart is its acetate functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
| 61316-20-9 | |
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
(2-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h3-6H,1-2H3 |
Clave InChI |
CAVGBNCXAKWEIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C=CC=C(C2=N1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




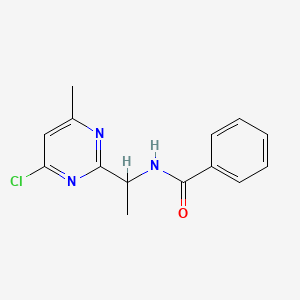
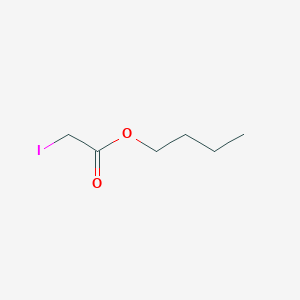
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
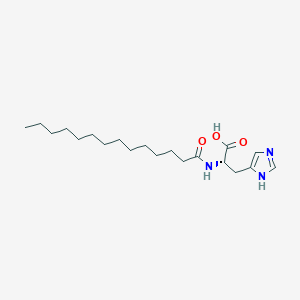

![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
